Benzenepropanoic acid, 2-(4-(acetylamino)-1-oxobutyl)-5-chloro-, 1-methylethyl ester
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Overview
Description
Benzenepropanoic acid, also known as hydrocinnamic acid, is a type of aromatic carboxylic acid. It’s a derivative of cinnamic acid with a hydrogen atom replacing the phenyl group . The compound you mentioned seems to be a complex ester derivative of benzenepropanoic acid, which includes additional functional groups such as acetylamino and chloro substituents .
Synthesis Analysis
The synthesis of benzenepropanoic acid derivatives typically involves reactions like esterification, amidation, or halogenation on the benzenepropanoic acid molecule . The exact synthesis pathway for your specific compound would depend on the positions and types of the substituents .Molecular Structure Analysis
The molecular structure of a compound like this would be quite complex due to the presence of multiple functional groups. The core structure is a benzenepropanoic acid, with additional groups attached to the benzene ring and the propanoic acid part of the molecule .Chemical Reactions Analysis
Benzenepropanoic acid and its derivatives can undergo a variety of chemical reactions, including but not limited to, esterification, reduction, and various types of substitution reactions . The exact reactions that your specific compound can undergo would depend on the nature and position of its functional groups .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this would depend on the nature and position of its functional groups. Some general properties might include its molecular weight, boiling point, melting point, and solubility in various solvents .properties
IUPAC Name |
propan-2-yl 3-[2-(4-acetamidobutanoyl)-5-chlorophenyl]propanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24ClNO4/c1-12(2)24-18(23)9-6-14-11-15(19)7-8-16(14)17(22)5-4-10-20-13(3)21/h7-8,11-12H,4-6,9-10H2,1-3H3,(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFKWRQUCLXBKNL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)CCC1=C(C=CC(=C1)Cl)C(=O)CCCNC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90153539 |
Source
|
Record name | Benzenepropanoic acid, 2-(4-(acetylamino)-1-oxobutyl)-5-chloro-, 1-methylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90153539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzenepropanoic acid, 2-(4-(acetylamino)-1-oxobutyl)-5-chloro-, 1-methylethyl ester | |
CAS RN |
122199-01-3 |
Source
|
Record name | Benzenepropanoic acid, 2-(4-(acetylamino)-1-oxobutyl)-5-chloro-, 1-methylethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122199013 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenepropanoic acid, 2-(4-(acetylamino)-1-oxobutyl)-5-chloro-, 1-methylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90153539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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